Amiprofos-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Investigating Impact on the Nervous System

Due to its mode of action, which involves inhibiting the enzyme acetylcholinesterase, Amiprofos-methyl has been a valuable tool in research exploring the impact of insecticides on the nervous system. Studies utilize Amiprofos-methyl to examine how the disruption of acetylcholine breakdown affects neuronal function. This research helps scientists understand the mechanisms of insecticide toxicity and develop safer alternatives.

Source

Amiprofos methyl | CAS 36001-88-4 | SCBT - Santa Cruz Biotechnology ()

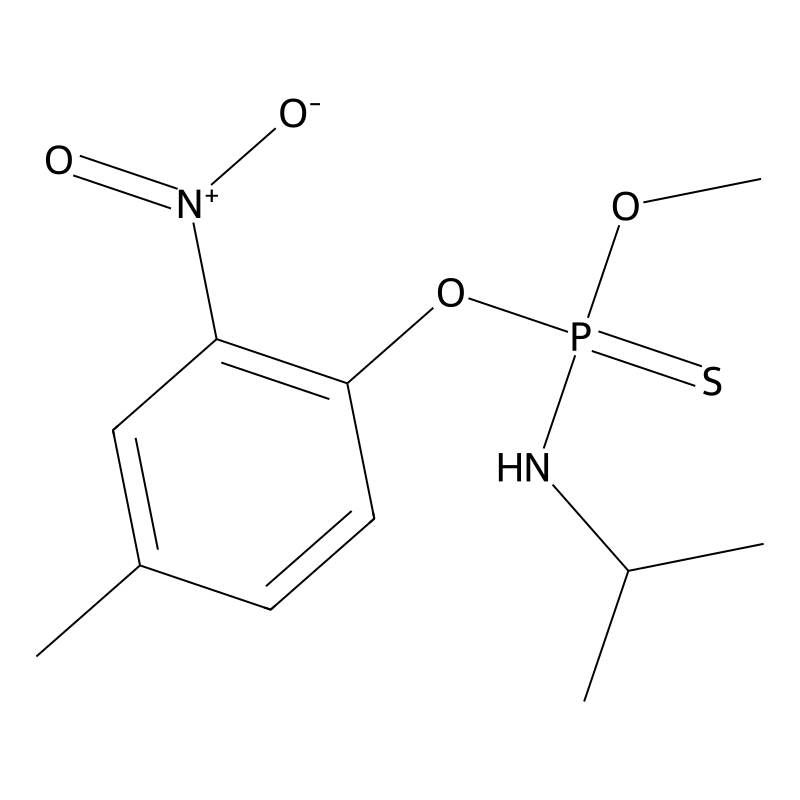

Amiprofos-methyl is a phosphoric amide herbicide, primarily recognized for its potent effects on microtubule dynamics in plant cells. It has the chemical formula C₁₁H₁₇N₂O₄PS and a CAS number of 36001-88-4. This compound is particularly noted for its ability to reversibly inhibit microtubule polymerization, leading to significant alterations in plant growth and development. The herbicide is utilized in agricultural practices to control various weed species, demonstrating selective toxicity to target plants while minimizing harm to non-target species .

- Due to its antimicrotubule activity, Amiprofos-methyl is likely to be toxic.

- Specific data on its toxicity is not readily available, but as an organophosphate, it is advisable to handle it with caution following standard laboratory safety protocols for hazardous materials [].

Please note:

- Information on Amiprofos-methyl is limited due to its restricted use in research settings.

- Further research may be needed to obtain detailed data on its physical and chemical properties and safety profile.

Amiprofos-methyl acts by binding to tubulin, the protein that constitutes microtubules, thereby disrupting their normal polymerization and depolymerization processes. This action results in the inhibition of cell division and elongation in sensitive plant species. Experimental studies have shown that concentrations as low as 1 to 3 μM can completely depolymerize microtubule arrays within one hour, with recovery occurring shortly after removal of the herbicide .

The chemical structure of amiprofos-methyl allows it to interact with various biological systems, making it a subject of interest for further research into its mechanisms of action and potential applications beyond herbicide use.

The biological activity of amiprofos-methyl is primarily linked to its effects on microtubules in plant cells. It has been shown to completely depolymerize both cortical and mitotic microtubule arrays, which are crucial for cell shape and division. The sensitivity of different plant species to this herbicide varies significantly, with rapid-cycling cells exhibiting increased susceptibility due to their lower stability of microtubule arrays .

Additionally, amiprofos-methyl influences the expression of various proteins associated with cell cycle regulation and stress responses, indicating its broader implications in plant physiology .

Amiprofos-methyl can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with phosphorus oxychloride followed by amination with an appropriate amine. Another method includes the use of phosphorochloridates that react with amines in the presence of solvents such as dimethyl sulfoxide .

Here are two general synthesis routes:

- Route 1: Methyl acetoacetate + Phosphorus oxychloride → Intermediate compound + Amine → Amiprofos-methyl

- Route 2: Phosphorochloridate + Amine → Amiprofos-methyl

These methods highlight the versatility in synthesizing this compound for both research and agricultural applications.

Amiprofos-methyl is primarily used as a herbicide in agriculture due to its ability to selectively inhibit the growth of certain weed species without severely affecting crop plants. Its effectiveness against a range of broadleaf weeds makes it valuable for maintaining crop yields. Furthermore, research into its mechanisms has opened avenues for potential applications in cancer research, given its ability to disrupt microtubule dynamics similar to certain chemotherapeutic agents used in human medicine .

Studies investigating the interactions of amiprofos-methyl have revealed its specific effects on microtubule dynamics and cell cycle progression. For instance, it has been shown to cause significant changes in spindle formation during mitosis, leading to abnormal cell division . Moreover, interaction studies have suggested that the compound may influence signaling pathways related to stress responses in plants, potentially providing insights into how plants adapt to herbicide exposure.

Amiprofos-methyl shares similarities with several other compounds that also affect microtubule dynamics or serve as herbicides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Amiprofos-methyl | C₁₁H₁₇N₂O₄PS | Inhibits microtubule polymerization | Rapidly reversible effects on microtubules |

| Colchicine | C₁₁H₁₁N₁O₄ | Binds tubulin, inhibiting polymerization | Used primarily in cancer research |

| Paclitaxel | C₂₄H₂₇N₃O₁₃ | Stabilizes microtubules | Used extensively in cancer therapy |

| Oryzalin | C₁₃H₁₈N₂O₂S | Inhibits microtubule assembly | Selective herbicide for grass control |

| Vincristine | C₂₃H₂₈N₂O₄ | Binds tubulin, preventing mitosis | Derived from periwinkle, used in chemotherapy |

The uniqueness of amiprofos-methyl lies in its rapid and reversible action on microtubules compared to other compounds like colchicine and paclitaxel, which have more permanent effects.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Synthesis and evaluation of phosphoramidate and phosphorothioamidate analogues of amiprophos methyl as potential antimalarial agents

Christine Mara, Enda Dempsey, Angus Bell, James W BarlowPMID: 21889338 DOI: 10.1016/j.bmcl.2011.07.088

Abstract

A series of phosphoramidate and phosphorothioamidate compounds based on the lead antitubulin herbicidal agents amiprophos methyl (APM) and butamifos were synthesised and evaluated for antimalarial activity. Of these compounds, phosphorothioamidates were more active than their oxo congeners and the nature of both aryl and amido substituents influenced the desired activity. The most active compound was 46, O-ethyl-O-(2-methyl-4-nitrophenyl)-N-cyclopentyl phosphorothioamidate, which was more effective than the lead compound.CYTOTOXIC EFFECTS OF METAPHASE-ARRESTING METHODS IN BARLEY

A Temel, N GozukirmiziPMID: 26841493 DOI:

Abstract

Metaphase-arresting agents amiprophos-methyl (APM), colchicine (COL) and cell cycle-synchronization (CCS) with APM and hydroxyurea (HU) were tested for growth, metaphase index and cytogenetic abnomalities in barley (Hordeum vulgare cv. Bornova-92). Seeds were germinated for 2 days and then seedlings were treated with 8 μM (2.4 mg/l) APM for 2 h or 1.25 mM (0.5 g/l) COL or synchronized (CCS) with 1.25 mM (95 mg/l) hydroxyurea for 18 h and with 4 μM (1.2 mg/l) APM for 2 h. APM and CCS caused metaphase indices 12.57 and 38.82% respectively. COL also arrested metaphase (14.10%) but also resulted in nuclear aberrations (11.15%). After removal of APM and CCS, cells were released to grow and divide. However, COL caused irreversible effects on cell division and growth and meanwhile was shown to be effective for micronucleus formation.APM induced the chromosome structure variation and proteome change of root meristems in Allium staivum

Fan Jiang, Zhen Ying Wang, Yong Kang PengPMID: 19137820 DOI:

Abstract

A flow cytometry-based analysis to establish a cell cycle synchronization protocol for Saccharum spp

Shan Yang, Kai Zeng, Ling Luo, Wang Qian, Zhiqiang Wang, Jaroslav Doležel, Muqing Zhang, Xiangxiong Gao, Zuhu DengPMID: 32193460 DOI: 10.1038/s41598-020-62086-9

Abstract

Modern sugarcane is an unusually complex heteroploid crop, and its genome comprises two or three subgenomes. To reduce the complexity of sugarcane genome research, the ploidy level and number of chromosomes can be reduced using flow chromosome sorting. However, a cell cycle synchronization (CCS) protocol for Saccharum spp. is needed that maximizes the accumulation of metaphase chromosomes. For flow cytometry analysis in this study, we optimized the lysis buffer, hydroxyurea(HU) concentration, HU treatment time and recovery time for sugarcane. We determined the mitotic index by microscopic observation and calculation. We found that WPB buffer was superior to other buffers for preparation of sugarcane nuclei suspensions. The optimal HU treatment was 2 mM for 18 h at 25 °C, 28 °C and 30 °C. Higher recovery treatment temperatures were associated with shorter recovery times (3.5 h, 2.5 h and 1.5 h at 25 °C, 28 °C and 30 °C, respectively). The optimal conditions for treatment with the inhibitor of microtubule polymerization, amiprophos-methyl (APM), were 2.5 μM for 3 h at 25 °C, 28 °C and 30 °C. Meanwhile, preliminary screening of CCS protocols for Badila were used for some main species of genus Saccharum at 25 °C, 28 °C and 30 °C, which showed that the average mitotic index decreased from 25 °C to 30 °C. The optimal sugarcane CCS protocol that yielded a mitotic index of >50% in sugarcane root tips was: 2 mM HU for 18 h, 0.1 X Hoagland's Solution without HU for 3.5 h, and 2.5 μM APM for 3.0 h at 25 °C. The CCS protocol defined in this study should accelerate the development of genomic research and cytobiology research in sugarcane.Blockage of mitosis in maize root tips using colchicine-alternatives

K R Häntzschel, G WeberPMID: 20127377 DOI: 10.1007/s00709-009-0103-2

Abstract

Mitosis in plants can be blocked by colchicine which has the capacity to bind microtubule subunits. In maize (Zea mays L.) breeding, it is frequently being used for doubling chromosome numbers of haploids for producing homozygous doubled haploids. However, colchicine is highly toxic for mammals and impacts negatively on the environment. Therefore, it was interesting to find substitutes like chemical compounds and/or physical methods which would be capable of doubling chromosome numbers in maize. For this purpose, a screening system was set up using root tips of maize. Herbicides like amiprophos methyl, oryzalin, and pronamide were identified to be effective in doubling chromosome sets of maize. Additionally, the toxicity of these compounds was lower than that of colchicine and treated seedlings recovered and grew. Therefore, they could be applied in reduced concentrations showing results comparable to colchicine.Isolation of microprotoplasts from a partially synchronized suspension culture of Citrus unshiu

Qinghua Zhang, Jihong Liu, Xiuxin DengPMID: 17032620 DOI: 10.1016/j.jplph.2005.09.003

Abstract

The effect of hydroxyurea (HU) and amiprophos-methyl (APM) on the synchronization of suspension cultures of Satsuma mandarin (Citrus unshiu) and micronucleation of the suspension cells sequentially treated with both, HU and APM, were investigated. When suspension cultures in early-log phase were treated with 4 or 10mM HU for 24h, the number of cells in the S-phase and the mitotic index (MI) increased significantly. Exposure of the early-log phase suspension culture to 32microM APM led to a marked increase in the MI 12 and 24h after treatment, while higher as well as lower concentrations (16, 24 and 48microM) had no effect. Suspension cultures subjected to sequential treatment, e.g. pretreatment with 10mM HU for 24h followed by treatment with 32microM APM for 24h, also showed a considerably increased MI. Furthermore, 61.5% of the protoplasts isolated from the sequentially treated suspension cells were micronucleated, whereas only 3.6% of the control protoplasts, isolated from untreated cells, showed micronucleation. Ultra-centrifugation of the micronucleated protoplasts generated microprotoplasts of different sizes, most of them below 5microM in diameter, with 1 or few chromosomes. The potential application of microprotoplasts in citrus genetic improvement is discussed.Cellular and molecular actions of dinitroaniline and phosphorothioamidate herbicides on Plasmodium falciparum: tubulin as a specific antimalarial target

Brian J Fennell, Julie Ann Naughton, Enda Dempsey, Angus BellPMID: 16406111 DOI: 10.1016/j.molbiopara.2005.08.020

Abstract

Microtubules play important roles in cell division, motility and structural integrity of malarial parasites. Some microtubule inhibitors disrupt parasite development at very low concentrations, but most of them also kill mammalian cells. However, the dinitroaniline family of herbicides, which bind specifically to plant tubulin, have inhibitory activity on plant cells but are relatively non-toxic to human cells. Certain dinitroanilines are also inhibitory to various protozoal parasites including Plasmodium. Here we demonstrate that the dinitroanilines trifluralin and oryzalin inhibited progression of erythrocytic Plasmodium falciparum through schizogony, blocked mitotic division, and caused accumulation of abnormal microtubular structures. Moreover, radiolabelled trifluralin interacted with purified, recombinant parasite tubulins but to a much lesser extent with bovine tubulins. The phosphorothioamidate herbicide amiprophos-methyl, which has the same herbicidal mechanism as dinitroanilines, also had antimalarial activity and a similar action on schizogony. These data suggest that P. falciparum tubulin contains a dinitroaniline/phosphorothioamidate-binding site that is not conserved in humans and might be a target for new antimalarial drugs.Microfilaments and microtubules control the morphology and movement of non-green plastids and stromules in Nicotiana tabacum

Ernest Y Kwok, Maureen R HansonPMID: 12834398 DOI: 10.1046/j.1365-313x.2003.01777.x

Abstract

Plastid stromules are stroma-filled tubular extensions of the plastid envelope membrane. These structures, which have been observed in a number of species, allow transfer of proteins between interconnected plastids. The dramatic shape of stromules and their dynamic movement within the cell provide an opportunity to study the control of morphology and motion of plastids. Using inhibitors of actin and tubulin, we found that both microfilaments and microtubules affect the shape and motility of non-green plastids. Actin and tubulin control plastid and stromule structure by independent mechanisms, while plastid movement is promoted by microfilaments but inhibited by microtubules. The presence or absence of stromules does not affect the motility of plastids. Photobleaching experiments indicate that actin and tubulin are not necessary for the bulk of green fluorescent protein (GFP) movement between plastids via stromules.In vivo dynamics and differential microtubule-binding activities of MAP65 proteins

Daniël Van Damme, Kris Van Poucke, Emmanuel Boutant, Christophe Ritzenthaler, Dirk Inzé, Danny GeelenPMID: 15557096 DOI: 10.1104/pp.104.051623

Abstract

Plant cells produce different microtubule arrays that are essential for cell division and morphogenesis without equivalent in other eukaryotes. Microtubule-associated proteins influence the behavior of microtubules that is presumed to culminate into transitions from one array to another. We analyzed the microtubule-binding properties of three Arabidopsis (Arabidopsis thaliana) members, AtMAP65-1, AtMAP65-4, and AtMAP65-5, in live cells using laser scanning confocal microscopy. Depending on the overall organization of the cortical array, AtMAP65-1-GFP (green fluorescent protein) and AtMAP65-5-GFP associated with a subset of microtubules. In cells containing both coaligned and oblique microtubules, AtMAP65-1-GFP and AtMAP65-5-GFP tended to be associated with the coaligned microtubules. Cortical microtubules labeled with AtMAP65-1-GFP and AtMAP65-5-GFP appeared as thick bundles and showed more resistance to microtubule-destabilizing drugs. The polymerization rates of AtMAP65-1-GFP and AtMAP65-5-GFP microtubules were similar to those of tubulin-GFP marked microtubules but were different from AtEB1a-GFP, a microtubule plus-end-binding EB1-like protein that stimulated polymerization. By contrast, depolymerization rates of AtMAP65-1-GFP- and AtMAP65-5-GFP-labeled microtubules were reduced. AtMAP65-1-GFP associated with polymerizing microtubules within a bundle, and with fixed microtubule termini, suggesting that AtMAP65-1's function is to bundle and stabilize adjacent microtubules of the cortex. Polymerization within a bundle took place in either direction so that bundling occurred between parallel or antiparallel aligned microtubules. AtMAP65-4-GFP did not label cortical microtubules or the preprophase band, despite continuous expression driven by the 35S promoter, and its subcellular localization was restricted to microtubules that rearranged to form a spindle and the polar sides of the spindle proper. The expression of AtMAP65-4 peaked at mitosis, in agreement with a function related to spindle formation, whereas AtMAP65-1 and AtMAP65-5 were expressed throughout the cell cycle.Molecular interactions of arabinogalactan proteins with cortical microtubules and F-actin in Bright Yellow-2 tobacco cultured cells

Harjinder Singh Sardar, Jie Yang, Allan M ShowalterPMID: 17056757 DOI: 10.1104/pp.106.088716